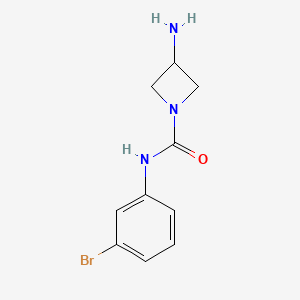

3-Amino-N-(3-bromophenyl)azetidine-1-carboxamide

Description

3-Amino-N-(3-bromophenyl)azetidine-1-carboxamide is a heterocyclic compound featuring a four-membered azetidine ring with an amino group at the 3-position and a carboxamide linkage to a 3-bromophenyl substituent. Its molecular formula is C₁₀H₁₁BrN₃O, with a molecular weight of 285.13 g/mol (calculated based on structural analogs in ).

Properties

Molecular Formula |

C10H12BrN3O |

|---|---|

Molecular Weight |

270.13 g/mol |

IUPAC Name |

3-amino-N-(3-bromophenyl)azetidine-1-carboxamide |

InChI |

InChI=1S/C10H12BrN3O/c11-7-2-1-3-9(4-7)13-10(15)14-5-8(12)6-14/h1-4,8H,5-6,12H2,(H,13,15) |

InChI Key |

MGBVSXIYSMCVAB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C(=O)NC2=CC(=CC=C2)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(3-bromophenyl)azetidine-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of primary amines and alkyl dihalides under microwave irradiation, which facilitates the cyclocondensation in an alkaline aqueous medium . Another approach includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .

Industrial Production Methods

Industrial production of azetidines, including this compound, often employs scalable methods such as the use of copper-catalyzed N-arylation and N-cyanomethylation of secondary anilines, followed by ring closure induced by a base . These methods ensure high yields and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(3-bromophenyl)azetidine-1-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Amino-N-(3-bromophenyl)azetidine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-N-(3-bromophenyl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For instance, the bromophenyl group can interact with hydrophobic pockets in proteins, while the amino and carboxamide groups can form hydrogen bonds with active site residues . These interactions can lead to inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Key Observations :

- The azetidine core’s lower molecular weight and rigidity may improve membrane permeability compared to quinoline or chalcone derivatives.

- Bromine’s electronegativity and size enhance binding affinity in chalcones, suggesting similar benefits in the target compound .

Biological Activity

3-Amino-N-(3-bromophenyl)azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, focusing on its mechanisms, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features an azetidine ring, an amino group, and a bromophenyl moiety, which contribute to its reactivity and biological interactions. The molecular formula is CHBrNO, and its structural characteristics allow for interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Anticancer Activity : The azetidine derivatives have been explored for their potential in cancer treatment by inhibiting pathways crucial for tumor growth.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor or receptor ligand, enhancing interactions with biological targets due to the presence of the amino group.

- Antimicrobial Effects : Azetidine derivatives are reported to possess antimicrobial properties against various pathogens.

Anticancer Mechanisms

The compound's anticancer activity is primarily attributed to its ability to disrupt critical signaling pathways involved in cancer cell proliferation. For instance, azetidine derivatives have shown effectiveness in inhibiting the STAT3 signaling pathway, which is often constitutively active in many cancers.

In a study examining early azetidine analogues, it was found that these compounds could inhibit STAT3 DNA-binding activity in vitro with nanomolar potency (IC values around 0.77 μM) . This inhibition leads to reduced tumor cell survival and proliferation.

Enzyme Inhibition

The presence of the amino group enhances binding affinity to various enzymes, potentially leading to the inhibition of key metabolic processes within cells. Compounds structurally similar to this compound have been identified as effective enzyme inhibitors in preliminary studies .

Antimicrobial Activity

Azetidine derivatives have been evaluated for their antimicrobial properties. Various studies report significant activity against bacterial strains such as Staphylococcus aureus and E. coli, as well as antifungal activity against Candida albicans . The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways.

Case Studies and Research Findings

- Inhibition of STAT3 Activity : A study demonstrated that azetidine analogues could significantly inhibit the growth of breast cancer cells (MDA-MB-231 and MDA-MB-468) through STAT3 inhibition . These findings highlight the potential application of such compounds in targeted cancer therapies.

- Antimicrobial Screening : Another investigation assessed various azetidine derivatives for their antimicrobial efficacy. Compounds were screened against multiple strains, revealing that specific substitutions on the azetidine ring dramatically influenced antibacterial and antifungal activities .

Data Tables

| Compound | Biological Activity | IC (μM) | Target |

|---|---|---|---|

| This compound | STAT3 Inhibition | 0.77 | Breast Cancer Cells |

| Tert-butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate | Enzyme Inhibition | Not specified | Various Enzymes |

| Azetidine Derivative 2c | Antimicrobial | Not specified | Staphylococcus aureus |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.